molecular formula C30H38N2O4 B15027526 1,4-Bis{4-[2-(benzyloxy)ethoxy]but-2-yn-1-yl}piperazine

1,4-Bis{4-[2-(benzyloxy)ethoxy]but-2-yn-1-yl}piperazine

Katalognummer: B15027526
Molekulargewicht: 490.6 g/mol
InChI-Schlüssel: HUIAWOLXAQBDMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-BIS({4-[2-(BENZYLOXY)ETHOXY]BUT-2-YN-1-YL})PIPERAZINE is a complex organic compound with a unique structure that includes piperazine, benzyloxy, and butynyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-BIS({4-[2-(BENZYLOXY)ETHOXY]BUT-2-YN-1-YL})PIPERAZINE typically involves multiple steps, including the preparation of intermediate compounds. One common method involves the reaction of piperazine with 4-[2-(benzyloxy)ethoxy]but-2-yn-1-yl bromide under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-BIS({4-[2-(BENZYLOXY)ETHOXY]BUT-2-YN-1-YL})PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated intermediates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenated intermediates, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alcohols.

Wissenschaftliche Forschungsanwendungen

1,4-BIS({4-[2-(BENZYLOXY)ETHOXY]BUT-2-YN-1-YL})PIPERAZINE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 1,4-BIS({4-[2-(BENZYLOXY)ETHOXY]BUT-2-YN-1-YL})PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-BIS({4-[2-(BENZYLOXY)ETHOXY]BUT-2-YN-1-YL})PIPERAZINEDIIUM: A related compound with similar structural features.

    1,4-DIMETHYLBENZENE: Shares some structural similarities but differs in functional groups.

Uniqueness

1,4-BIS({4-[2-(BENZYLOXY)ETHOXY]BUT-2-YN-1-YL})PIPERAZINE is unique due to its combination of piperazine, benzyloxy, and butynyl groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C30H38N2O4

Molekulargewicht

490.6 g/mol

IUPAC-Name

1,4-bis[4-(2-phenylmethoxyethoxy)but-2-ynyl]piperazine

InChI

InChI=1S/C30H38N2O4/c1-3-11-29(12-4-1)27-35-25-23-33-21-9-7-15-31-17-19-32(20-18-31)16-8-10-22-34-24-26-36-28-30-13-5-2-6-14-30/h1-6,11-14H,15-28H2

InChI-Schlüssel

HUIAWOLXAQBDMC-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CC#CCOCCOCC2=CC=CC=C2)CC#CCOCCOCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.